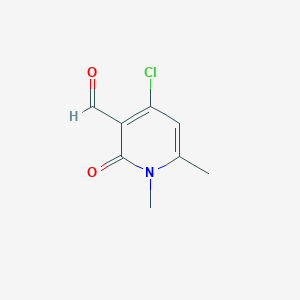

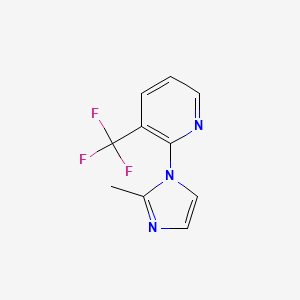

![molecular formula C17H20N2O5 B2531005 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775344-89-2](/img/structure/B2531005.png)

4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its furo[3,4-d]pyrimidine scaffold. This core structure is a common feature in various compounds with potential pharmacological properties. The presence of ethoxy and methoxyethyl substituents suggests increased solubility and potential for specific interactions with biological targets.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in the literature. For instance, 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were prepared by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, 2,4-diamino-6-hydroxypyrimidines were synthesized through C5-alkylation or cyclization processes . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, was determined by X-ray diffraction, revealing a planar pyrimidine ring and a significant dihedral angle with the attached benzene ring . This suggests that the compound of interest may also exhibit a planar pyrimidine ring, which could be crucial for its biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions. The compound 5-Methoxyfuroxano[3,4-d]pyrimidine reacts with electron-rich arenes and ethylene derivatives to yield substituted products . This reactivity could be relevant for the compound , as modifications at specific positions on the pyrimidine ring could be used to fine-tune its properties or to attach it to other molecules or carriers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from related compounds. For instance, the crystal and molecular structure of 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives revealed the formation of centrosymmetric dimers and a slightly distorted half-chair conformation of the saturated ring . These structural features can affect the melting point, solubility, and stability of the compounds. The presence of ethoxy and methoxyethyl groups in the compound of interest is likely to influence its solubility and may enhance its interaction with biological membranes or proteins.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The compound is part of broader research into heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse biological activities. For instance, a study describes the synthesis of functionalized pyrimidin-2-one derivatives, showcasing the compound's role in generating new chemical entities with potential pharmaceutical applications. These derivatives are obtained through reactions involving semicarbazones, thiosemicarbazones, urea, and thiourea, highlighting the versatility of pyrimidin-2-one scaffolds in medicinal chemistry (El-Nabi, El-Din, & Fahmi, 2003).

Novel Synthesis Methods

Innovative synthesis methods for heterocyclic compounds, including the one discussed, are critical for advancing pharmaceutical research. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives from 6-amino-1,3-dimethyluracil shows the importance of developing new synthetic routes. These compounds, including variations of the one , exhibit a range of activities, emphasizing the need for efficient synthesis methods in drug discovery and development (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Application in Polymer Solar Cells

The compound is part of research into materials science, specifically in the development of polymer solar cells. A study on an alcohol-soluble n-type conjugated polyelectrolyte highlights the application of similar heterocyclic compounds in enhancing the efficiency of polymer solar cells. The electron-deficient nature and planar structure of these compounds improve conductivity and electron mobility, demonstrating the compound's potential in renewable energy technologies (Hu et al., 2015).

Antiviral and Antimicrobial Activities

Research into the antiviral and antimicrobial potential of heterocyclic compounds is vital. Studies on the synthesis of pyrimidine derivatives and their biological evaluation against various microorganisms indicate the therapeutic potential of these compounds. Such research underscores the importance of heterocyclic chemistry in developing new treatments for infectious diseases (Younes, Mohamed, & Albayati, 2013).

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Studies on the molecular and crystal structures of pyrido[2,3-d]pyrimidine derivatives reveal the interaction patterns that could influence their biological activity and solubility. Understanding these structural aspects is crucial for designing more effective drugs (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Propriétés

IUPAC Name |

4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-3-23-12-6-4-11(5-7-12)15-14-13(10-24-16(14)20)19(8-9-22-2)17(21)18-15/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUNUIIDHPQJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)

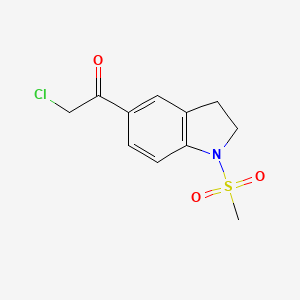

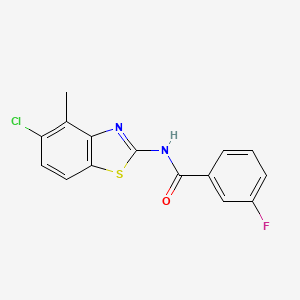

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)

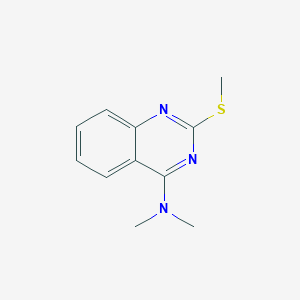

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)

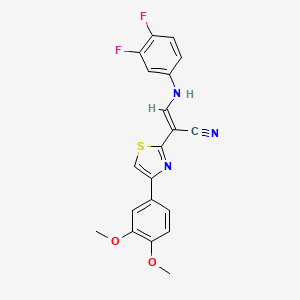

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)

![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)